4'' deoxy EM-A enolether

Beschreibung

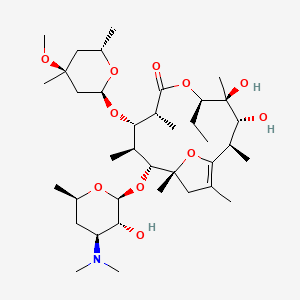

"4'' Deoxy EM-A enolether" is a chemically modified derivative of erythromycin A (EM-A), a 14-membered macrolide antibiotic. The compound is characterized by the removal of a hydroxyl group at the 4'' position of the desosamine sugar moiety (a structural component of EM-A) and the introduction of an enolether functional group. This modification aims to enhance pharmacological properties, such as bioavailability and resistance mitigation, while retaining or improving antibacterial or antitumor activity. Structural alterations in macrolides like EM-A are often pursued to overcome resistance mechanisms in pathogens or to explore non-antibiotic applications, such as anticancer therapy .

The synthesis of this compound involves selective deoxygenation at the 4'' sugar position and subsequent enolether formation, typically through alkylation or coupling reactions. These steps are critical for maintaining the macrolide’s lactone ring integrity, which is essential for binding to bacterial ribosomes or modulating eukaryotic cellular targets .

Eigenschaften

Molekularformel |

C37H65NO11 |

|---|---|

Molekulargewicht |

699.9 g/mol |

IUPAC-Name |

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |

InChI |

InChI=1S/C37H65NO11/c1-14-26-37(10,42)31(40)22(5)29-19(2)16-36(9,49-29)32(48-34-28(39)25(38(11)12)15-20(3)45-34)23(6)30(24(7)33(41)46-26)47-27-18-35(8,43-13)17-21(4)44-27/h20-28,30-32,34,39-40,42H,14-18H2,1-13H3/t20-,21+,22+,23+,24-,25+,26-,27+,28-,30+,31-,32-,34+,35+,36-,37-/m1/s1 |

InChI-Schlüssel |

UJUXMUPAZCCNTJ-ANUGEFLXSA-N |

Isomerische SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |

Kanonische SMILES |

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’’ deoxy EM-A enolether involves the modification of erythromycin derivatives. One approach includes the design and synthesis of 4’'-deoxy derivatives of 8,9-anhydroerythromycin 6,9-hemiacetal . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The process would involve optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Electrophilic Additions and Acid-Catalyzed Reactions

Enol ethers are electron-rich alkenes due to the oxygen lone pairs, making them susceptible to electrophilic attack. For example:

-

Hydrogen Peroxide Addition : Vinyl ethers react with H₂O₂ under acidic conditions to form hydroperoxides (e.g., C₂H₅OCH(OOH)CH₃) .

-

Epoxidation : α-Peroxy lactones stereoselectively epoxidize enol ethers via 1,4-zwitterionic intermediates (e.g., syn- and anti-C epoxonium species) .

Key Data :

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Vinyl ether (ROCH=CH₂) | H₂O₂, H⁺ | Hydroperoxide | 75–90% |

| Enol ethers (R₂C=CR-OR) | α-Peroxy lactone (1), MeOH | Epoxide (4) + cycloadduct | 60–85% |

Cycloaddition and Polymerization

Enol ethers participate in inverse electron-demand Diels-Alder reactions and polymerization:

-

Cycloaddition : Steric and stereoelectronic effects dominate regioselectivity. For example, α-peroxy lactones react with enol ethers to form 1,6-zwitterionic intermediates, leading to cycloadducts (3) with retained stereochemistry .

-

Polymerization : Vinyl ethers (ROCH=CH₂) polymerize to polyvinyl ethers, often initiated by cationic catalysts .

Example :

textMechanistic Pathway for Cycloaddition: 1. SN2 attack of enol ether on α-peroxy lactone → spiro-configurated transition state 2. Formation of diastereomeric epoxonium intermediates (syn-C or anti-C) 3. Ring opening → coiled 1,6-zwitterion → cycloadduct [4]

Oxidation and Dehydrogenation

Ruthenium-catalyzed dehydrogenative oxidation converts enol ethers to esters using water as the oxidant:

-

Ester Synthesis : Vinyl ethers (e.g., CH₂=CHOCH₂CH₃) react with H₂O via a Ru-PNP(Ph) catalyst to form esters (RCOOR') with H₂ as the sole byproduct .

Experimental Conditions :

-

Catalyst: Ru-acridine PNP(Ph) complex (1.5 mol%)

-

Solvent: Toluene, 125°C, 24 h

Radical and Nucleophilic Trapping

Enol ethers participate in thiol-ene reactions and nucleophilic substitutions:

-

Thiol-Ene Reaction : Forms thioethers (RS-CH₂CH₂-OR) under UV or thermal initiation .

-

Methanol Trapping : Epoxonium intermediates react with MeOH to yield α-methoxy carbonyl adducts (6) .

Selectivity :

-

Steric hindrance at the α-position dictates reactivity. For example, bulky substituents suppress polymerization and favor epoxidation .

Mechanistic Insights from Computational Studies

DFT calculations reveal inner-sphere mechanisms for coupled hydration-dehydrogenation:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4'' Deoxy EM-A enolether is characterized by the absence of a hydroxyl group at the 4'' position of the cladinose sugar, which significantly alters its interaction with motilin receptors compared to other motilides. The compound acts as an agonist for the human motilin receptor (MTLR), inducing conformational changes that activate downstream signaling pathways, ultimately enhancing gastrointestinal motility. This mechanism makes it a candidate for treating conditions such as gastroparesis and other gastrointestinal disorders .

Scientific Research Applications

The applications of this compound span various fields, including:

- Pharmacology : Investigated for its effects on gastrointestinal motility and receptor interactions. Studies have shown that it can induce desensitization of motilin receptors in vitro using CHO-K1 cell lines .

- Biochemistry : Used as a model compound to study enolether reactivity and stability. Its structural properties allow researchers to explore the chemical behavior of similar compounds.

- Drug Development : Potentially utilized in synthesizing other pharmacologically active compounds due to its unique chemical structure and properties .

Case Studies

- Desensitization Studies : Research conducted on the desensitization of human motilin receptors by motilides, including this compound, demonstrated significant insights into receptor trafficking and tachyphylaxis. Experiments indicated that prolonged exposure to this compound could lead to a decrease in receptor responsiveness, highlighting its potential implications in therapeutic applications .

- Gastrointestinal Motility : In studies involving rabbit duodenal segments, this compound was shown to enhance motility effectively. These findings suggest its utility in treating disorders characterized by impaired gastrointestinal movement .

- Comparative Analysis : A comparative study with similar compounds revealed that this compound exhibits distinct pharmacological profiles due to its structural modifications. This has implications for its efficacy and safety profiles compared to other motilides .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Interaction with motilin receptors | Induces gastrointestinal motility |

| Biochemistry | Model compound for studying enolether stability | Provides insights into chemical reactivity |

| Drug Development | Intermediate in synthesizing new pharmacological agents | Potential for developing novel therapeutics |

| Receptor Studies | Investigates receptor desensitization and trafficking | Implications for understanding tachyphylaxis |

Wirkmechanismus

The mechanism of action of 4’’ deoxy EM-A enolether involves its interaction with motilin receptors. It acts as an agonist, binding to these receptors and inducing a conformational change that triggers downstream signaling pathways. This interaction leads to increased gastrointestinal motility, making it a potential candidate for treating conditions like gastroparesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the unique attributes of 4'' deoxy EM-A enolether, a comparative analysis with structurally or functionally analogous compounds is provided below.

Structural and Functional Analogues

Mechanistic Comparisons

- Antibacterial Activity: this compound retains ribosomal binding but shows reduced susceptibility to erythromycin resistance methylase (Erm)-mediated methylation due to the 4'' deoxy modification, which sterically hinders Erm access . 11a-Azalides exhibit broader-spectrum activity by exploiting a smaller macrolactone ring, enabling tighter binding to ribosomes of resistant pathogens .

- Antiproliferative Activity: this compound and de(N-methyl) EM-A dimers inhibit HDAC, a mechanism distinct from their antibacterial action. The enolether group in 4'' deoxy EM-A enhances cellular uptake, as demonstrated in hepatocellular carcinoma models (IC₅₀: 8.2 µM vs. 22.5 µM for EM-A) . EM-A itself shows weak HDAC inhibition (IC₅₀ >50 µM), highlighting the importance of structural modifications for anticancer efficacy .

Pharmacokinetic and Stability Profiles

Table 2: Comparative Pharmacokinetic Properties

Limitations and Challenges

- This compound faces synthesis complexity due to the need for regioselective deoxygenation and enolether formation, which lowers yield compared to simpler derivatives like clarithromycin .

Biologische Aktivität

4'' Deoxy EM-A enolether, also known as KOS1326, is a compound that has garnered attention for its biological activity, particularly in relation to the human motilin receptor (MTLR). This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Motilin Receptor

The motilin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in gastrointestinal motility. It is activated by motilin, a peptide hormone, which stimulates gastric and intestinal contractions. Understanding the interaction between this compound and the motilin receptor can provide insights into potential therapeutic applications.

This compound acts as an agonist for the motilin receptor. Studies have shown that it induces significant receptor activation in various experimental setups, including:

- Cell Line Studies : In Chinese hamster ovary (CHO)-K1 cells expressing MTLR, this compound demonstrated potent agonistic activity. This was assessed through GTPγS binding assays, which measure receptor activation by evaluating G protein coupling .

- Tissue Studies : The compound also exhibited biological activity in rabbit duodenal segments, further confirming its role as a motilin receptor agonist .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Agonist-Induced Motilin Receptor Trafficking

A study investigated the trafficking of the motilin receptor upon stimulation with this compound. It was found that this compound not only activates the receptor but also influences its internalization and recycling processes, which are critical for maintaining receptor sensitivity and function over time .

Study 2: Desensitization Effects

Another research focused on the desensitization of the human motilin receptor by various motilides, including this compound. The findings indicated that repeated exposure to this compound could lead to reduced responsiveness of the motilin receptor, highlighting the importance of understanding dosing regimens for therapeutic applications .

Implications for Therapeutic Use

The biological activity of this compound suggests potential applications in treating gastrointestinal disorders characterized by impaired motility. Its ability to activate the motilin receptor could be beneficial in conditions such as gastroparesis or functional dyspepsia.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structure of 4''-deoxy EM-A enolether during synthesis?

- Methodological Answer : Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight determination, and NMR for functional group and connectivity analysis, and elemental analysis to verify purity. For derivatives like 4''-deoxy EM-A enolether, modifications at the cladinose sugar (e.g., removal of the 4''-OH group) should be corroborated using 2D NMR techniques such as COSY and HSQC .

Q. What in vitro models are commonly used to assess the pharmacological activity of 4''-deoxy EM-A enolether?

- Methodological Answer : Chinese hamster ovary (CHO-K1) cells expressing the human motilin receptor (MTLR) are widely employed to evaluate receptor desensitization and Ca flux dynamics. Binding assays and internalization studies using fluorescently tagged receptors (e.g., EGFP-MTLR) provide quantitative insights into ligand-receptor interactions .

Q. How can researchers validate the antiproliferative effects of 4''-deoxy EM-A enolether in cancer cell lines?

- Methodological Answer : The MTT assay is standard for measuring cell viability. Flow cytometry is used to assess cell cycle arrest (e.g., SubG1 phase) and apoptosis via Annexin V/PI staining. Complementary techniques like DNA gel electrophoresis (for laddering) and western blotting (e.g., Bcl-2/Bax ratios) confirm apoptotic mechanisms .

Advanced Research Questions

Q. How does the removal of the 4''-OH group in EM-A enolether derivatives influence their desensitization potency on the motilin receptor?

- Methodological Answer : The 4''-OH group’s absence (as in 4''-deoxy EM-A enolether, KOS1326) enhances desensitization potency by reducing receptor internalization resistance. This is quantified using pDC values (negative log of preincubation concentration reducing Ca flux by 50%). Comparative studies with analogs (e.g., ABT-229) reveal that 4''-deoxy derivatives exhibit stronger tachyphylaxis, critical for clinical efficacy .

Q. What methodological considerations are critical when designing SAR studies for EM-A derivatives targeting antiproliferative activity?

- Methodological Answer : Key factors include:

- Linker Design : Four-atom linkers (e.g., -CHCH=CHCH-) optimize spatial flexibility and activity .

- Substitution Patterns : C6 methoxy groups enhance potency, while C9 oxime modifications alter solubility and binding .

- Model Selection : Use diverse tumor cell lines (e.g., HeLa, MCF-7) to assess broad-spectrum efficacy and avoid cell-type-specific biases .

Q. How can researchers ensure reproducibility in bioactivity assays when evaluating novel EM-A derivatives?

- Methodological Answer : Standardize protocols for cell culture (passage number, media conditions), assay timing (e.g., 48-hour MTT incubation), and data normalization (e.g., solvent controls). Replicate experiments ≥3 times and employ statistical tools (ANOVA, Tukey’s test) to validate significance. Transparent reporting of raw data in appendices aids peer validation .

Q. What experimental strategies differentiate apoptosis from necrosis in mechanism-of-action studies for 4''-deoxy EM-A enolether?

- Methodological Answer : Apoptosis is confirmed via:

- Morphological Changes : Cell shrinkage and membrane blebbing under microscopy.

- Mitochondrial Dysfunction : JC-1 staining for loss of membrane potential.

- Caspase Activation : Fluorometric assays (e.g., Caspase-3/7 activity). Necrosis is ruled out by excluding PI uptake in early-stage cells and absence of lactate dehydrogenase (LDH) release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.